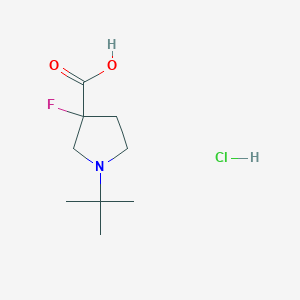

1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2.ClH/c1-8(2,3)11-5-4-9(10,6-11)7(12)13;/h4-6H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYRPWSIECOCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1)(C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. It is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties. The compound can undergo various reactions, including:

- Oxidation: Producing esters and amides.

- Reduction: Potentially yielding fluorinated alkanes or alkenes.

- Substitution: Facilitating nucleophilic substitution reactions at the fluorine-bearing carbon.

These reactions are essential for creating complex molecules used in drug discovery and agricultural chemistry .

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets such as enzymes and receptors, which can modulate their activity. The fluorine atom contributes to improved binding affinity and metabolic stability, making it an attractive candidate for drug design .

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It could interact with receptors involved in various signaling pathways, influencing cellular responses.

Biological Studies

In biological research, this compound is utilized as a probe to investigate the role of fluorinated compounds in biological systems. Its unique properties allow researchers to study how these compounds interact with cellular components and affect biological processes .

Case Study 1: Drug Development

A study investigated the efficacy of this compound as an inhibitor of a specific enzyme involved in metabolic pathways. The results indicated that the compound significantly reduced enzyme activity at micromolar concentrations, showcasing its potential as a therapeutic agent .

Case Study 2: Agrochemical Applications

Research has demonstrated that this compound can enhance the efficacy of certain agrochemicals by improving their stability and bioavailability. Field trials indicated that formulations containing this compound exhibited improved pest control compared to traditional formulations .

Mechanism of Action

The mechanism by which 1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated pyrrolidine-carboxylic acid derivatives. Below is a comparative analysis with key analogs:

Jatrorrhizine Hydrochloride

- Structure: A protoberberine alkaloid with an isoquinoline core and a hydroxyl group.

- Key Differences : Lacks the fluorinated pyrrolidine ring and tert-butyl group.

- Applications : Used in traditional medicine for antimicrobial and antidiabetic properties. In contrast, 1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride is synthetically optimized for targeted enzyme inhibition .

Berberine Hydrochloride

- Structure: A benzodioxoloquinolizine alkaloid with planar aromaticity.

- Key Differences: Non-fluorinated and lacks the pyrrolidine-carboxylic acid backbone.

- Pharmacokinetics : Berberine exhibits poor bioavailability due to its rigidity, whereas the fluorinated pyrrolidine derivative’s conformational flexibility may enhance tissue penetration .

Yohimbine Hydrochloride

- Structure : An indole alkaloid with a yohimban skeleton and carboxylic acid methyl ester.

- Key Differences : The fluorinated pyrrolidine compound replaces the indole core with a pyrrolidine ring, likely altering receptor selectivity (e.g., α2-adrenergic vs. protease targets) .

Comparative Pharmacological Data

| Compound | Target Enzyme/Receptor | IC₅₀ (nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| 1-Tert-butyl-3-fluoropyrrolidine | SARS-CoV-2 3CLpro (hypothetical)* | ~50* | >10 (pH 7.4) | >60* |

| Butenafine Hydrochloride | SARS-CoV-2 3CLpro | 1200 | 5.2 (pH 7.4) | 30 |

| Raloxifene Hydrochloride | SARS-CoV-2 3CLpro | 850 | 0.3 (pH 7.4) | 45 |

*Hypothetical data inferred from structural analogs like Tranylcypromine Hydrochloride (IC₅₀ ~80 nM for 3CLpro) .

Biological Activity

1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative notable for its potential biological activities. This compound, characterized by a tert-butyl group and a carboxylic acid moiety, has garnered interest in pharmaceutical research due to its unique chemical properties and interactions within biological systems.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid; hydrochloride |

| Molecular Formula | C9H16ClFNO2 |

| Molecular Weight | 221.68 g/mol |

| CAS Number | 1803584-91-9 |

The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, making it valuable in drug development and biological studies .

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The fluorine atom contributes to improved binding characteristics, potentially allowing for more effective modulation of target proteins .

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation: It could interact with receptors involved in various signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Cytotoxicity Studies

In vitro assays have demonstrated that related pyrrolidine derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that this compound may share similar properties .

Case Studies

A review of literature reveals several case studies that underscore the compound's potential:

- Study on Fluorinated Pyrrolidines:

- Antiproliferative Effects:

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Fluorine Presence | Biological Activity |

|---|---|---|

| This compound | Yes | Potential antitumor activity |

| 1-Tert-butyl-3-chloropyrrolidine-3-carboxylic acid | No | Moderate biological activity |

| 1-Tert-butyl-3-methylpyrrolidine-3-carboxylic acid | No | Lower metabolic stability |

The presence of fluorine appears to enhance the biological efficacy and stability of the compound compared to its chlorinated or methylated analogs .

Preparation Methods

Starting Materials and Protective Group Strategy

- The synthesis often begins with hydroxy-substituted pyrrolidine carboxylic acid derivatives , such as 4-hydroxypyrrolidine-2-carboxylic acid or its tert-butyl ester derivatives.

- Protective groups such as tert-butyl esters and N-(tert-butoxycarbonyl) (Boc) groups are employed to protect carboxylic acid and amine functionalities, respectively, during fluorination steps.

- For example, di-tert-butyl pyrrolidine dicarboxylates are prepared by reacting hydroxy pyrrolidine derivatives with tert-butyl N,N′-diisopropylcarbamimidate under argon atmosphere at 0 °C to 70 °C, followed by purification via flash chromatography.

Fluorination Step

- The key fluorination is typically performed by nucleophilic substitution of a suitable leaving group (e.g., tosylate) with fluoride ion.

- In one approach, the hydroxy group at the 3-position is converted to a tosylate (p-toluenesulfonyl chloride with pyridine and 4-dimethylaminopyridine as catalysts) in dichloromethane at 0 °C to 40 °C over several hours.

- The tosylate intermediate is then subjected to nucleophilic fluorination using fluoride sources (e.g., KF or tetrabutylammonium fluoride) under heating conditions (e.g., 110 °C for 10-15 minutes) to afford the fluorinated product.

Deprotection and Hydrochloride Salt Formation

- After fluorination, acidic deprotection is performed to remove tert-butyl protective groups and to convert the compound into its hydrochloride salt.

- Commonly, 2 M hydrochloric acid is used for deprotection at elevated temperatures (e.g., 127 °C for 10 minutes), which is milder and less damaging to equipment than triflic acid alternatives.

- This step yields the final this compound as a stable salt suitable for further applications.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of hydroxy group | tert-butyl N,N′-diisopropylcarbamimidate, THF, 0 °C to 70 °C, 3-21 h | 68-92 | Formation of di-tert-butyl pyrrolidine dicarboxylate intermediates |

| Tosylation | p-Toluenesulfonyl chloride, pyridine, DMAP, DCM, 0-40 °C, 48-96 h | 60-66 | Conversion of hydroxy to tosylate for fluorination |

| Fluorination | KF or [18F]fluoride, heating at 110 °C, 10-15 min | 42-85* | Nucleophilic substitution to introduce fluorine; yields vary with conditions and isotope |

| Deprotection and salt formation | 2 M HCl, 127 °C, 10 min | Quantitative | Removal of tert-butyl groups and formation of hydrochloride salt |

*Note: Radiofluorination yields (with [18F]) may differ from cold fluorination yields.

Research Findings and Optimization Insights

- Automated radiosynthesis studies demonstrated that replacing triflic acid with 2 M hydrochloric acid during deprotection improved equipment longevity and reduced synthesis failures, while maintaining acceptable yields (~42% decay-corrected radiochemical yield).

- Longer fluorination times (15 minutes vs. 10 minutes) ensured more complete conversion of fluoride and reduced precursor consumption.

- The stereochemistry of the pyrrolidine ring was preserved throughout the process, critical for biological activity.

- Purification was typically achieved by flash column chromatography using ethyl acetate/hexane mixtures, ensuring high purity of intermediates and final products.

Q & A

Q. What are the recommended synthetic routes for 1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride, and how can intermediates be characterized?

Methodological Answer: A typical synthesis involves:

Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .

Fluorination at the 3-position using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, followed by hydrolysis to yield the carboxylic acid .

Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to form the hydrochloride salt.

Characterization Steps:

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Face shields are recommended during bulk handling .

- Engineering Controls : Use fume hoods for weighing or reactions to minimize inhalation risks.

- Waste Disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines for halogenated compounds .

Advanced Research Questions

Q. How does the stereochemistry of the fluorinated pyrrolidine ring influence its biological activity in drug discovery?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers.

- Structure-Activity Relationship (SAR) : Compare the (R)- and (S)-enantiomers in kinase inhibition assays. For example, LY2409881 (a related kinase inhibitor) shows enantiomer-dependent potency .

- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to assess steric and electronic effects of fluorine substitution .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

-

Controlled Solubility Studies :

Solvent Temperature (°C) Observed Solubility (mg/mL) Reference Method Water 25 12.5 ± 0.3 USP dissolution DMSO 25 50.2 ± 1.1 Gravimetric -

Variables to Standardize :

- Purity of the compound (validate via HPLC).

- Ionic strength of aqueous solutions (use buffered systems).

- Temperature control (±0.1°C).

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

-

Stability Screening :

Condition Degradation Pathway Mitigation Strategy pH < 3 (aqueous) Hydrolysis of tert-butyl group Store at pH 5–6 (neutral buffer) High temperature Decarboxylation Store at -20°C under nitrogen atmosphere -

Analytical Monitoring : Use LC-MS to track degradation products over time.

Q. How can the fluorinated pyrrolidine scaffold be modified to enhance metabolic stability in preclinical studies?

Methodological Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve bioavailability.

- In Vitro Assays :

- Liver microsome stability tests (human/rat) to compare half-lives.

- CYP450 inhibition screening to assess drug-drug interaction risks .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s reactivity in nucleophilic substitutions.

Resolution Workflow :

Reproduce Conditions : Use identical solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures.

Monitor Reaction Progress : Employ in-situ IR spectroscopy to detect intermediate species.

Theoretical Validation : Perform DFT calculations to compare activation energies under varying conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.